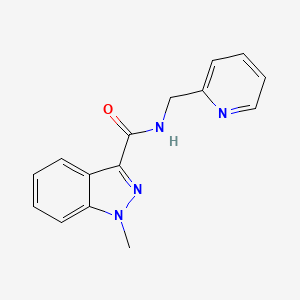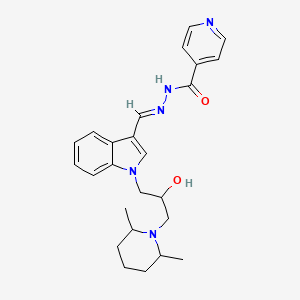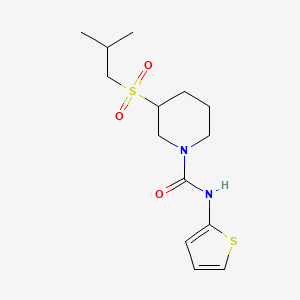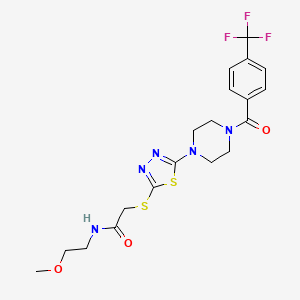
1-methyl-N-(pyridin-2-ylmethyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(pyridin-2-ylmethyl)-1H-indazole-3-carboxamide, commonly known as MPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the indazole class of compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of MPI is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in various cellular processes. MPI has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, MPI has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
MPI has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of MPI is its poor bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for MPI.
Orientations Futures
There are several future directions for research on MPI, including:
1. Investigating the potential of MPI as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease.
2. Exploring the use of MPI in combination with other drugs for the treatment of cancer and other diseases.
3. Studying the pharmacokinetics and pharmacodynamics of MPI to optimize its therapeutic efficacy.
4. Developing novel delivery systems for MPI to improve its bioavailability and tissue distribution.
Conclusion
In conclusion, MPI is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has several advantages for lab experiments. However, further studies are needed to determine its optimal therapeutic dosage and administration route, as well as its potential applications in various diseases.
Méthodes De Synthèse
MPI can be synthesized using various methods, including chemical synthesis and enzymatic catalysis. The most common method involves the reaction of 2-(bromomethyl) pyridine with 1-methyl-1H-indazole-3-carboxamide in the presence of a palladium catalyst. This reaction results in the formation of MPI, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
MPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Numerous studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
1-methyl-N-(pyridin-2-ylmethyl)indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-13-8-3-2-7-12(13)14(18-19)15(20)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEFBALIXXBEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aS,6aR)-2-(2-chloropyrimidine-5-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2870539.png)
![(4-Bromothiophen-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2870540.png)



![methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2870544.png)

![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2870552.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2870555.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)

